3-(2H-1,3-benzodioxol-5-yl)-5-benzyl-8-ethoxy-5H-pyrazolo[4,3-c]quinoline
Description
This compound belongs to the pyrazolo[4,3-c]quinoline family, a tricyclic system combining a pyrazole and quinoline scaffold. Its structure features a 1,3-benzodioxole substituent at position 3, a benzyl group at position 5, and an ethoxy group at position 7. Pyrazoloquinolines are pharmacologically significant, with documented roles as anticancer, anti-inflammatory, and anti-angiogenic agents .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-benzyl-8-ethoxypyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3/c1-2-30-19-9-10-22-20(13-19)26-21(15-29(22)14-17-6-4-3-5-7-17)25(27-28-26)18-8-11-23-24(12-18)32-16-31-23/h3-13,15H,2,14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTSYJCEVIOOED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC5=C(C=C4)OCO5)CC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-5-benzyl-8-ethoxy-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazoloquinoline core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzylamine and ethyl acetoacetate under acidic conditions.
Introduction of the benzodioxole group: This step involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using 5-bromo-1,3-benzodioxole and the pyrazoloquinoline intermediate.
Addition of the benzyl group: This can be done via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-benzodioxol-5-yl)-5-benzyl-8-ethoxy-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethoxy groups, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydro derivatives of the original compound.
Substitution: Alkyl-substituted derivatives at the benzyl or ethoxy positions.
Scientific Research Applications
Anticancer Activity
Studies have indicated that pyrazoloquinoline derivatives exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study:
A recent investigation into derivatives of pyrazoloquinoline reported that compounds with a benzodioxole moiety enhanced cytotoxicity against MCF-7 (breast cancer) cells when compared to standard chemotherapeutics like doxorubicin. This suggests a promising avenue for developing targeted cancer therapies.
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
Case Study:
In a controlled study involving lipopolysaccharide-induced inflammation in murine models, administration of the compound significantly reduced edema and inflammatory markers compared to control groups. This positions it as a candidate for treating chronic inflammatory diseases.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-5-benzyl-8-ethoxy-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key analogs differ in substituents at positions 3, 5, and 8, which critically modulate biological activity and physicochemical properties:
Key Observations:
- Position 3 : The 1,3-benzodioxole group in the target compound offers a unique electronic profile compared to phenyl or p-tolyl groups in analogs. This may enhance binding to enzymes like cyclooxygenase (COX) or phosphodiesterase (PDE) due to increased electron density .
- Position 5: Benzyl and substituted benzyl groups (e.g., 4-methylbenzyl) improve hydrophobic interactions with target proteins.
- Position 8 : Ethoxy vs. methoxy substituents affect metabolic stability. Ethoxy’s longer alkyl chain may slow oxidative metabolism, extending half-life compared to methoxy analogs .
Biological Activity
3-(2H-1,3-benzodioxol-5-yl)-5-benzyl-8-ethoxy-5H-pyrazolo[4,3-c]quinoline is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H20N2O3 |
| Molecular Weight | 348.40 g/mol |
| CAS Number | Not available |
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazoloquinoline derivatives. Specifically, compounds similar to this compound have demonstrated significant inhibitory effects on various cancer cell lines. For instance:
- Cell Proliferation Assay : The compound was evaluated against several cancer cell lines, including A549 (lung), HT-29 (colon), and MKN-45 (gastric). The results indicated that the compound exhibited IC50 values in the micromolar range, suggesting potent antitumor activity .
- Mechanism of Action : The compound appears to inhibit key signaling pathways involved in tumor growth, including the BRAF(V600E) and EGFR pathways. This inhibition is crucial for the development of targeted cancer therapies .
Anti-inflammatory Effects
In addition to its antitumor properties, the compound has shown promising anti-inflammatory effects. Studies indicate that it can reduce the production of pro-inflammatory cytokines in vitro, which is beneficial in managing conditions like arthritis and other inflammatory diseases .
Study 1: Anticancer Efficacy
In a controlled study involving xenograft models of human tumors, administration of this compound resulted in a significant reduction in tumor volume compared to control groups. Histological analysis revealed decreased proliferation markers (Ki67) and increased apoptosis (Caspase-3 activation) in treated tumors .
Study 2: Anti-inflammatory Mechanism
A separate study focused on the anti-inflammatory properties of the compound demonstrated that it effectively inhibited NF-kB activation in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential mechanism for its anti-inflammatory effects through modulation of immune responses .
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 3-(2H-1,3-benzodioxol-5-yl)-5-benzyl-8-ethoxy-5H-pyrazolo[4,3-c]quinoline?
- Methodology : The compound can be synthesized via a multi-step approach starting with 2,4-dichloroquinoline-3-carbonitrile derivatives. Key steps include:
- Step 1 : Functionalization of the quinoline core via nucleophilic substitution (e.g., introducing ethoxy groups at position 8 using ethanol under reflux with KOH catalysis) .
- Step 2 : Cyclization with benzodioxol-containing precursors using Mannich reactions or Friedel-Crafts alkylation to form the pyrazole ring .
- Step 3 : Benzyl group introduction via Suzuki-Miyaura coupling or reductive amination, optimized with Pd catalysts or NaBH₄ .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., benzodioxol OCH₂O protons at δ 5.93 ppm, ethoxy CH₂CH₃ at δ 1.29–1.35 ppm) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., observed [M⁺] at m/z 480.28 for benzodioxol analogs) .
- HPLC-PDA : Assess purity (>95% for biological assays) using C18 columns with acetonitrile/water gradients .
Q. How does the benzodioxol moiety influence the compound’s stability under acidic/basic conditions?
- Methodology : Perform accelerated stability studies:
- Acidic : Incubate in 0.1 M HCl (37°C, 24 h); monitor degradation via TLC or HPLC.
- Basic : Test in 0.1 M NaOH (similar conditions). The benzodioxol ring is prone to hydrolysis under strong bases, requiring protective strategies (e.g., tert-butyl groups) .
Advanced Research Questions
Q. How can computational methods optimize substituent effects on pyrazoloquinoline bioactivity?
- Methodology :
- DFT Calculations : Use B3LYP/6-31G* to model electronic properties (e.g., HOMO-LUMO gaps, dipole moments) and predict reactivity .
- Molecular Docking : Screen against target proteins (e.g., cholinesterase for neuroactive compounds) to prioritize substituents (e.g., ethoxy vs. methoxy groups) .
- SAR Analysis : Compare IC₅₀ values of analogs with varying substituents (e.g., benzyl vs. phenyl groups at position 5) .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodology :
- Meta-Analysis : Aggregate data from multiple studies (e.g., anticonvulsant vs. antioxidant assays) and apply multivariate regression to identify confounding variables (e.g., assay conditions, substituent electronic effects) .
- In Silico ADMET : Use tools like SwissADME to correlate lipophilicity (LogP) with bioavailability discrepancies .
Q. How to design experiments probing the mechanism of intramolecular cyclization in pyrazoloquinoline synthesis?
- Methodology :
- Kinetic Studies : Monitor reaction progress via in situ FTIR or Raman spectroscopy to detect intermediates (e.g., enamine or nitrile intermediates) .
- Isotopic Labeling : Use ¹⁵N-labeled amines to trace cyclization pathways in Friedel-Crafts or Mannich reactions .
Q. What are the challenges in scaling up pyrazoloquinoline synthesis while maintaining enantiomeric purity?
- Methodology :
- Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric synthesis .
- Process Optimization : Use flow chemistry to enhance heat/mass transfer and reduce racemization during benzyl group introduction .
Key Insights from Evidence
- The benzodioxol group enhances π-π stacking with aromatic residues in enzyme binding pockets but reduces solubility .
- Ultrasonic-assisted synthesis (e.g., 5-minute sonication) improves yields in pyrazole ring formation by 15–20% .
- Ethoxy groups at position 8 increase metabolic stability compared to methoxy analogs in hepatic microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
